Cas no 614731-25-8 (4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/614731-25-8x500.png)
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride
- 4-(3-methoxyphenoxymethyl)piperidine hydrochloride
- AG-L-33953
- CTK7A9902
- MolPort-003-992-980
- SureCN1475028
- 4-[(3-methoxyphenoxy)methyl]piperidine;hydrochloride
- 614731-25-8
- 4-((3-Methoxyphenoxy)methyl)piperidine hydrochloride
- AKOS015845949
- CS-0454207
- 4-[(3-Methoxyphenoxy)methyl]piperidinehydrochloride
- 4-((3-methoxyphenoxy)methyl)piperidine hcl
- SCHEMBL1475028
- DTXSID70623846
- 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
- 4-[(3-Methoxyphenoxy)methyl]piperidine HCl
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- MDL: MFCD09879199
- インチ: InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H
- InChIKey: FLKYYGZCSQYOOI-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC=C1)OCC2CCNCC2.Cl
計算された属性
- せいみつぶんしりょう: 257.1182566g/mol
- どういたいしつりょう: 257.1182566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524874-5g |
4-((3-Methoxyphenoxy)methyl)piperidine hydrochloride |
614731-25-8 | 98% | 5g |
¥8827.00 | 2024-05-06 | |
Crysdot LLC | CD11092435-5g |
4-((3-Methoxyphenoxy)methyl)piperidine hydrochloride |
614731-25-8 | 97% | 5g |
$648 | 2024-07-18 |
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochlorideに関する追加情報
Introduction to 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS No. 614731-25-8)
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 614731-25-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of a 3-methoxyphenoxy moiety in its structure introduces unique pharmacophoric features that contribute to its potential therapeutic applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation and administration in pharmaceutical settings. This solubility profile is crucial for ensuring effective drug delivery and bioavailability, which are critical factors in the development of new therapeutic agents.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential roles in treating various diseases, including neurological disorders, cardiovascular conditions, and infectious diseases. The structural features of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride make it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its interaction with biological targets. The 3-methoxyphenoxy group can serve as a key pharmacophore, facilitating binding to specific enzymes or receptors involved in disease pathways. For instance, studies have shown that piperidine derivatives can modulate the activity of enzymes such as kinases and phosphodiesterases, which are often implicated in cancer and inflammatory diseases. The hydrochloride salt form further enhances the compound's ability to interact with these targets by improving its pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development and optimizing their structures for improved efficacy and reduced side effects. The integration of experimental data with computational predictions has significantly accelerated the drug discovery process, making compounds like this one more accessible for therapeutic applications.
The synthesis of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently. These synthetic strategies not only improve the accessibility of the compound but also allow for structural modifications that can enhance its biological activity.
Pharmacological studies on 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride have revealed promising results in preclinical models. These studies have demonstrated its potential as an inhibitor of specific enzymes and receptors relevant to various diseases. For example, preliminary data suggest that this compound may exhibit inhibitory effects on tyrosine kinases, which are overactive in many types of cancer. Additionally, its interaction with other therapeutic targets has been explored, indicating its broad therapeutic potential.
The development of novel drug candidates like 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride is a complex process that involves extensive characterization at both chemical and biological levels. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structural integrity of the compound. Biological assays are conducted to evaluate its potency, selectivity, and pharmacokinetic properties. These comprehensive studies provide essential insights into the compound's behavior in vitro and in vivo, guiding further optimization efforts.
The role of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride in drug discovery is further underscored by its potential to serve as a scaffold for designing new analogs with enhanced properties. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity and reduce any observed toxicity. This approach leverages the known pharmacophoric features of piperidine derivatives while introducing novel modifications based on structural optimization principles.
In conclusion, 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS No. 614731-25-8) represents a significant advancement in pharmaceutical chemistry with considerable therapeutic potential. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable candidate for further exploration in treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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